molecular formula C22H26N2O B405199 5-{4'-PENTYL-[1,1'-BIPHENYL]-4-YL}-3-PROPYL-1,2,4-OXADIAZOLE

5-{4'-PENTYL-[1,1'-BIPHENYL]-4-YL}-3-PROPYL-1,2,4-OXADIAZOLE

Cat. No.: B405199
M. Wt: 334.5g/mol
InChI Key: FNCVJHKUELQCCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4’-Pentylbiphenyl-4-yl)-3-propyl-1,2,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic electronics. The structure of 5-(4’-Pentylbiphenyl-4-yl)-3-propyl-1,2,4-oxadiazole consists of a biphenyl core with a pentyl group attached to one phenyl ring and a propyl-substituted oxadiazole ring attached to the other phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4’-Pentylbiphenyl-4-yl)-3-propyl-1,2,4-oxadiazole typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized by coupling reactions such as Suzuki or Ullmann coupling.

    Introduction of the Pentyl Group: The pentyl group is introduced through alkylation reactions using pentyl halides.

    Formation of the Oxadiazole Ring: The oxadiazole ring is formed by cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Final Coupling: The final step involves coupling the biphenyl core with the oxadiazole ring under appropriate conditions, such as using a base and a suitable solvent.

Industrial Production Methods

Industrial production of 5-(4’-Pentylbiphenyl-4-yl)-3-propyl-1,2,4-oxadiazole may involve continuous flow processes to ensure high yield and purity. These processes often utilize automated reactors and precise control of reaction parameters to optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(4’-Pentylbiphenyl-4-yl)-3-propyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the oxadiazole ring, using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxadiazoles with various functional groups.

Scientific Research Applications

5-(4’-Pentylbiphenyl-4-yl)-3-propyl-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Mechanism of Action

The mechanism of action of 5-(4’-Pentylbiphenyl-4-yl)-3-propyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Cyano-4’-pentylbiphenyl: A nematic liquid crystal with similar structural features.

    4’-Pentyl-4-biphenylcarbonitrile: Another liquid crystal with a pentyl group attached to the biphenyl core.

Uniqueness

5-(4’-Pentylbiphenyl-4-yl)-3-propyl-1,2,4-oxadiazole is unique due to the presence of the oxadiazole ring, which imparts distinct electronic and structural properties. This makes it suitable for applications in organic electronics and materials science, where specific electronic properties are required.

Properties

Molecular Formula

C22H26N2O

Molecular Weight

334.5g/mol

IUPAC Name

5-[4-(4-pentylphenyl)phenyl]-3-propyl-1,2,4-oxadiazole

InChI

InChI=1S/C22H26N2O/c1-3-5-6-8-17-9-11-18(12-10-17)19-13-15-20(16-14-19)22-23-21(7-4-2)24-25-22/h9-16H,3-8H2,1-2H3

InChI Key

FNCVJHKUELQCCE-UHFFFAOYSA-N

SMILES

CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NO3)CCC

Canonical SMILES

CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NO3)CCC

Origin of Product

United States

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